molecular formula C17H18N2O2 B5214749 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5214749
M. Wt: 282.34 g/mol
InChI Key: BKCFIOGWSPGTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide involves the activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain sensation, inflammation, and immune response. The activation of these receptors by 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide leads to the inhibition of neurotransmitter release, resulting in the analgesic and anti-inflammatory effects observed in animal models.
Biochemical and Physiological Effects:
2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity in a dose-dependent manner. Additionally, 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to reduce inflammation and oxidative stress in various tissues. Furthermore, 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for the precise modulation of the endocannabinoid system, which is important for studying the physiological and biochemical effects of this system. Additionally, 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has a long half-life, which allows for sustained effects in animal models.
One of the limitations of using 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its potential for abuse and dependence. This compound has been classified as a Schedule I controlled substance in the United States, which limits its availability for research purposes. Additionally, the long half-life of 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide can also make it difficult to control the duration and intensity of its effects in animal models.

Future Directions

There are several future directions for the use of 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in scientific research. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has shown promise in the treatment of various types of cancer, and further studies are needed to explore its potential as an anticancer agent. Furthermore, the development of novel synthetic cannabinoids with improved selectivity and safety profiles is an area of active research.

Synthesis Methods

The synthesis method of 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-methylbenzoyl chloride with 4-methylphenylamine, followed by the reaction of the resulting intermediate with ethyl 2-bromoacetate. The final product is obtained by hydrolysis of the ester group using sodium hydroxide. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. Additionally, 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been investigated for its potential use in the treatment of various medical conditions such as chronic pain, epilepsy, and multiple sclerosis.

properties

IUPAC Name

2-methyl-N-[2-(4-methylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-9-14(10-8-12)19-16(20)11-18-17(21)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFIOGWSPGTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

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